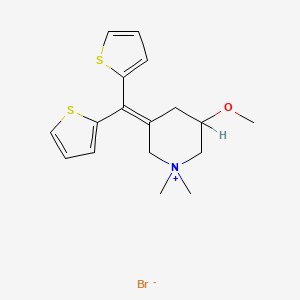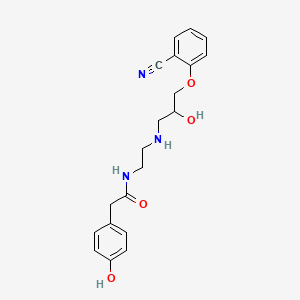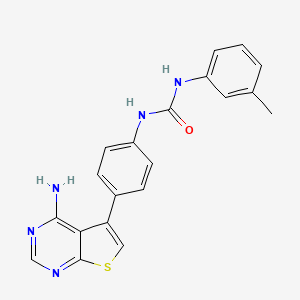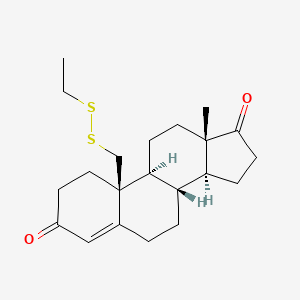
Ipatasertib
描述
依帕他西替尼是一种由罗氏公司开发的实验性抗癌药物。它是一种小分子AKT抑制剂,AKT是PI3K/AKT信号通路中的关键组分。该通路对于细胞生长、存活和代谢至关重要。 依帕他西替尼由基因泰克公司与艾瑞生物制药公司合作发现,目前正处于治疗乳腺癌的III期临床试验阶段 .
作用机制
依帕他西替尼通过抑制AKT的活性发挥作用,AKT是一种丝氨酸/苏氨酸激酶,在PI3K/AKT信号通路中起关键作用。通过与AKT的ATP结合口袋结合,依帕他西替尼阻止了下游靶标的磷酸化和激活,从而抑制了细胞生长和存活。 所涉及的分子靶标和通路包括PI3K/AKT信号通路、FOXO3a转录因子和NF-κB信号通路 .
生化分析
Biochemical Properties
Ipatasertib interacts with enzymes and proteins involved in the PI3K–Akt–mTOR and androgen receptor (AR) signaling pathways . It shows activity against all three isoforms of Akt . Sensitivity to this compound is associated with high tumoral levels of phosphorylated Akt, PTEN protein loss or genetic mutations, and PIK3CA kinase domain mutations .
Cellular Effects
This compound influences cell function by blocking the Akt pathway, which is commonly aberrantly activated in metastatic castration-resistant prostate cancer (mCRPC) . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting Akt, a key player in the PI3K–Akt–mTOR pathway . This inhibition results in changes in gene expression and impacts various cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has shown superior antitumor activity to abiraterone alone, especially in patients with PTEN-loss tumors .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the available literature, it’s worth noting that the compound has shown efficacy in clinical trials involving human subjects .
Metabolic Pathways
This compound is involved in the PI3K–Akt–mTOR pathway, interacting with various enzymes and cofactors . It influences metabolic flux and can cause changes in metabolite levels .
准备方法
依帕他西替尼通过一系列涉及各种试剂和条件的化学反应合成依帕他西替尼的工业生产方法涉及使用优化反应条件的大规模合成,以确保高产率和纯度 .
化学反应分析
依帕他西替尼经历了几种类型的化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢。氧化反应中常用的试剂包括过氧化氢和高锰酸钾。
还原: 这种反应涉及添加氢或去除氧。还原反应中常用的试剂包括硼氢化钠和氢化铝锂。
取代: 这种反应涉及用另一个官能团取代一个官能团。取代反应中常用的试剂包括卤素和亲核试剂。
科学研究应用
依帕他西替尼具有广泛的科学研究应用,包括:
化学: 它被用作工具化合物来研究PI3K/AKT信号通路及其在细胞生长和存活中的作用。
生物学: 它被用于研究癌症和其他疾病的分子机制。
医学: 它正在临床试验中用于治疗各种癌症,包括乳腺癌和前列腺癌。
相似化合物的比较
依帕他西替尼在AKT抑制剂中独树一帜,因为它具有高度的选择性和效力。类似的化合物包括:
MK-2206: 一种变构AKT抑制剂,它与AKT蛋白上的不同位点结合。
AZD5363: 一种与依帕他西替尼具有类似作用机制的ATP竞争性AKT抑制剂。
GSK2141795: 另一种ATP竞争性AKT抑制剂,具有更广泛的活性。
属性
IUPAC Name |
(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN5O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3/t16-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZXWCHAXNAUHY-NSISKUIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025595 | |
| Record name | Ipatasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001264-89-6, 1489263-16-2 | |
| Record name | GDC 0068 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001264-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ipatasertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001264896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ipatasertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11743 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ipatasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-(4-chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPATASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/524Y3IB4HQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




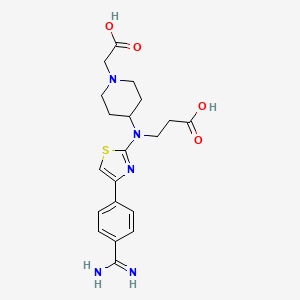
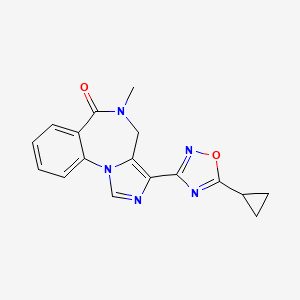
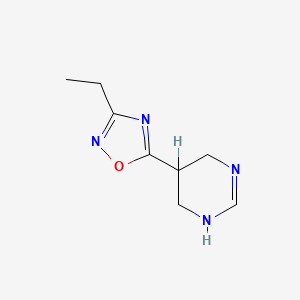

![2-Phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1662715.png)


